molecular formula C5H8FNO4 B135578 2-Fluoro-2-nitropropanoic acid ethyl ester CAS No. 140427-78-7

2-Fluoro-2-nitropropanoic acid ethyl ester

Cat. No. B135578
M. Wt: 165.12 g/mol
InChI Key: RSLKHIZLGFMDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-nitropropanoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a fluorinated analog of the well-known inhibitor of glutamate decarboxylase, 2-nitropropionic acid.

Scientific Research Applications

2-Fluoro-2-nitropropanoic acid ethyl ester has been used in various scientific research applications, including neurochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a tool to study the role of glutamate decarboxylase in the brain. Glutamate decarboxylase is an enzyme that catalyzes the conversion of glutamate to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting this enzyme, 2-Fluoro-2-nitropropanoic acid ethyl ester can help researchers understand the mechanisms underlying GABAergic neurotransmission.

Mechanism Of Action

The mechanism of action of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the inhibition of glutamate decarboxylase. This inhibition leads to a decrease in GABA synthesis, which can result in an increase in glutamate levels and excitotoxicity. Excitotoxicity is a pathological process that occurs when neurons are damaged and killed by excessive stimulation from neurotransmitters such as glutamate.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Fluoro-2-nitropropanoic acid ethyl ester are primarily related to its inhibition of glutamate decarboxylase. This inhibition can lead to changes in GABAergic neurotransmission, which can have a wide range of effects on brain function and behavior. For example, studies have shown that inhibition of glutamate decarboxylase can increase anxiety-like behavior in rodents, suggesting that GABAergic neurotransmission plays a role in regulating emotional states.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Fluoro-2-nitropropanoic acid ethyl ester in lab experiments is its specificity for glutamate decarboxylase. This compound is a potent and selective inhibitor of this enzyme, which makes it a valuable tool for studying GABAergic neurotransmission. However, there are also limitations to using this compound in lab experiments. For example, its inhibitory effects on glutamate decarboxylase can lead to changes in glutamate levels, which can complicate data interpretation. Additionally, the potential for excitotoxicity and other side effects must be carefully considered when using this compound in experiments.

Future Directions

There are several future directions for research on 2-Fluoro-2-nitropropanoic acid ethyl ester. One area of interest is the development of new inhibitors of glutamate decarboxylase that are more potent and selective than this compound. Additionally, researchers may investigate the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, the potential therapeutic applications of compounds that modulate GABAergic neurotransmission, such as 2-Fluoro-2-nitropropanoic acid ethyl ester, may be explored further in the future.

Synthesis Methods

The synthesis of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the reaction of ethyl 2-fluoro-2-nitropropionate with sodium ethoxide in ethanol. This reaction results in the formation of the desired product, which can be purified using standard methods such as column chromatography.

properties

CAS RN

140427-78-7

Product Name

2-Fluoro-2-nitropropanoic acid ethyl ester

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

ethyl 2-fluoro-2-nitropropanoate

InChI

InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3

InChI Key

RSLKHIZLGFMDPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)([N+](=O)[O-])F

Canonical SMILES

CCOC(=O)C(C)([N+](=O)[O-])F

synonyms

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI)

Origin of Product

United States

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